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molecular formula C6H6N2O B8441014 5,6-dihydropyrrolo[3,4-b]pyrrol-4(1H)-one

5,6-dihydropyrrolo[3,4-b]pyrrol-4(1H)-one

Cat. No. B8441014
M. Wt: 122.12 g/mol
InChI Key: JYRGTESFRPQNFN-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A 5 L round-bottomed flask was charged with 2-(aminomethyl)-1H-pyrrole-3-carboxylic acid TFA salt (1.02 Kg, 2.7 mol), DCM (3.2 L), and DIPEA (2.75 Kg, 21.3 mol). To the reaction mixture was added (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (1.55 Kg, 2.97 mol, Accela ChemBio Co. Ltd) and stirred at RT overnight. The solvent was removed in vacuo. The crude material was purified by column chromatography on silica gel (eluting with a gradient of 0% to 5% NH3 (2M in MeOH)/DCM) to give crude product 510 g as sticky oil. The crude product was diluted with EtOAc (4.5 L) and stirred for 1 h. The resulting precipitate was collected by filtration and dried to afford 5,6-dihydropyrrolo[3,4-b]pyrrol-4(1H)-one (104 g, 31% yield) as a white solid. The filtrate was concentrated and re-purified by column chromatography on silica gel to give more product 46.5 g (13.6% yield) as a white solid. Overall 5,6-dihydropyrrolo[3,4-b]pyrrol-4(1H)-one (150.5 g, 44.6% yield) was obtained. MS (ESI, pos. ion) m/z: 123 (M+1); 1H NMR (400 MHz, MeOD) δ 6.87 (d, J=3.2 Hz, 1H), 6.27 (d, J=3.2 Hz, 1H), 4.27 (s, 2H).
Name
2-(aminomethyl)-1H-pyrrole-3-carboxylic acid TFA salt
Quantity
1.02 kg
Type
reactant
Reaction Step One
Name
Quantity
3.2 L
Type
reactant
Reaction Step One
Name
Quantity
2.75 kg
Type
reactant
Reaction Step One
Quantity
1.55 kg
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[NH2:8][CH2:9][C:10]1[NH:11][CH:12]=[CH:13][C:14]=1[C:15]([OH:17])=O.C(Cl)Cl.CCN(C(C)C)C(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N2CCCC2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1>CCOC(C)=O>[NH:11]1[CH:12]=[CH:13][C:14]2[C:15](=[O:17])[NH:8][CH2:9][C:10]1=2 |f:0.1,4.5|

Inputs

Step One
Name
2-(aminomethyl)-1H-pyrrole-3-carboxylic acid TFA salt
Quantity
1.02 kg
Type
reactant
Smiles
OC(=O)C(F)(F)F.NCC=1NC=CC1C(=O)O
Name
Quantity
3.2 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.75 kg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
1.55 kg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (
WASH
Type
WASH
Details
eluting with a gradient of 0% to 5% NH3 (2M in MeOH)/DCM)
CUSTOM
Type
CUSTOM
Details
to give crude product 510 g as sticky oil
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C2=C(C=C1)C(NC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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